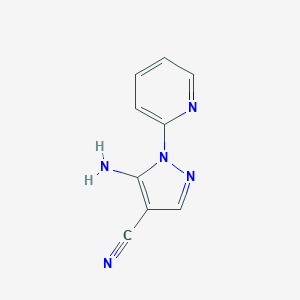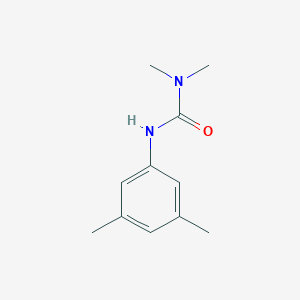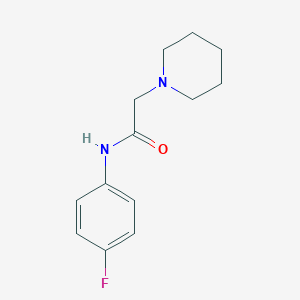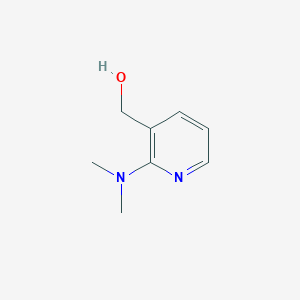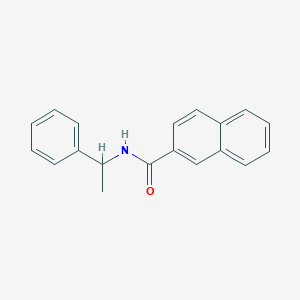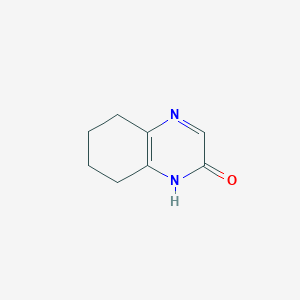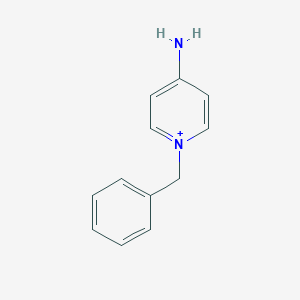
2-(1-Adamantyl)-1-pyrroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-1-pyrroline, also known as AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrroline derivative that contains an adamantyl group, which is a bulky hydrophobic moiety. The unique structure of AP makes it an interesting compound to study, and its potential applications range from drug discovery to materials science.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-1-pyrroline is not fully understood, but it has been shown to interact with various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to interact with the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Adamantyl)-1-pyrroline has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Adamantyl)-1-pyrroline. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of interest is the study of the mechanism of action of this compound, which could provide insights into its pharmacological activities. Additionally, the development of new synthesis methods for this compound could improve its availability for research purposes.
Synthesemethoden
The synthesis of 2-(1-Adamantyl)-1-pyrroline can be achieved through various methods, including the reaction of 2-adamantanone with hydrazine hydrate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-adamantanone with anhydrous hydrazine, followed by oxidation with hydrogen peroxide. These methods have been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-1-pyrroline has been studied extensively for its potential applications in drug discovery. It has been shown to have various pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
Eigenschaften
| 180258-71-3 | |
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H21N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |
InChI-Schlüssel |
UJTBQGPWLGJKKB-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
Synonyme |
2H-Pyrrole, 3,4-dihydro-5-tricyclo[3.3.1.13,7]dec-1-yl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


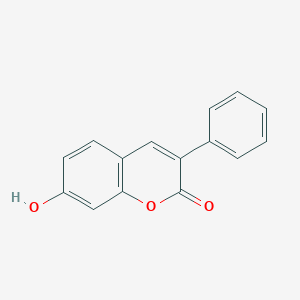

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)
